methyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate
Description
Methyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate is a triazolopyrimidine derivative characterized by a phenyl substituent at position 3 and a methyl propanoate ester group at position 4. This scaffold is notable for its fused heterocyclic structure, combining a triazole ring with a pyrimidinone moiety. The ester functionality enhances solubility and serves as a prodrug motif, enabling intracellular hydrolysis to active carboxylic acid metabolites.
Properties
IUPAC Name |
methyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-9(14(21)22-2)18-8-15-12-11(13(18)20)16-17-19(12)10-6-4-3-5-7-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTNFJLARFDZGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C=NC2=C(C1=O)N=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with two analogs from the literature:
Table 1: Structural and Functional Comparison
Functional Group Analysis
- Ester vs. Amide: The target compound’s methyl ester group (C₁₅H₁₄N₄O₃) is replaced by an acetamide in Enamine Ltd’s analog (C₂₀H₂₁N₇O₂).
- Thioether vs. Oxo Group : The patented compound (C₂₅H₂₈F₂N₆O₄S) features a propylthio group at position 5 instead of the oxo group at position 7 in the target compound. Thioethers enhance lipophilicity, which may improve bioavailability but increase metabolic stability challenges.
Pharmacological Implications
- Phenyl vs.
Research Findings and Trends
- Synthetic Utility : The methyl ester in the target compound is frequently used as a precursor for amide derivatives, as seen in Enamine Ltd’s catalog entry.
- Biological Activity : Triazolopyrimidines with sulfur-based substituents (e.g., propylthio) show enhanced kinase inhibition compared to oxygenated analogs, aligning with the patented compound’s focus on metabolic regulation.
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